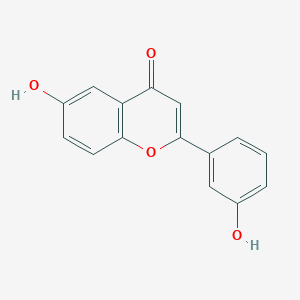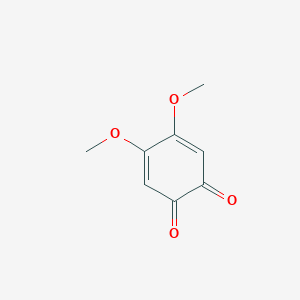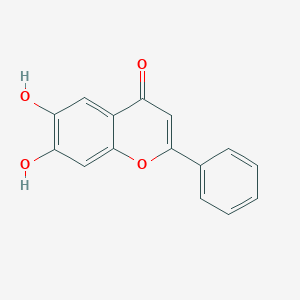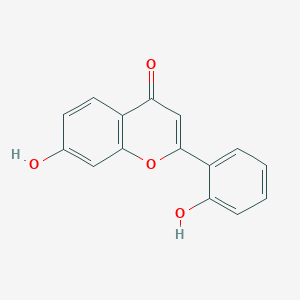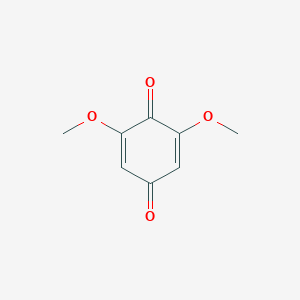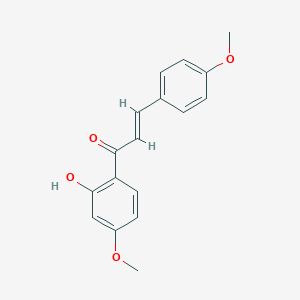
创伤酸
描述
Traumatic acid, also known as trans-2-dodecenedioic acid, is a monounsaturated dicarboxylic acid that occurs naturally in plants. It was first isolated from wounded bean plants by American chemists James English Jr. and James Frederick Bonner, along with Dutch scientist Arie Jan Haagen-Smit, in 1939 . Traumatic acid is known for its potent wound healing properties in plants, where it stimulates cell division near a trauma site to form a protective callus and heal the damaged tissue . It is also considered a growth hormone, particularly in lower plants such as algae .
科学研究应用
创伤酸在科学研究中有多种应用:
作用机制
创伤酸的主要作用是通过其在植物中作为伤口激素的作用来发挥的。 它刺激创伤部位附近的细胞分裂,导致形成保护性愈伤组织并愈合受损组织 。 所涉及的分子靶标和通路包括细胞分裂和生长通路的激活,特别是在对损伤的反应中 。 在人细胞中,创伤酸已被证明可以减少膜磷脂过氧化,对活性氧物质的产生表现出保护作用,并增加蛋白质和胶原蛋白的生物合成 .
生化分析
Biochemical Properties
Traumatic acid is biosynthesized in plants by non-enzymatic oxidation of traumatin, another wound hormone . It has been found to enhance the biosynthesis of collagen in cultured human skin fibroblasts . Traumatic acid also exhibits antioxidant properties, reducing membrane phospholipid peroxidation and protecting against reactive oxygen species (ROS) production .
Cellular Effects
Traumatic acid has been shown to have multiple and complex activity in fibroblast cells in vitro . It stimulates cell proliferation and biochemical processes connected with cell division, such as protein, nucleic acid, and photosynthetic dye biosynthesis . In addition, traumatic acid has been found to inhibit MCF-7 breast cancer cells’ viability and enhance apoptosis and oxidative stress .
Molecular Mechanism
It is known that traumatic acid, similar to other unsaturated fatty acids, can activate certain signal transduction pathways for the activation of many metabolic functions in fibroblasts .
Temporal Effects in Laboratory Settings
It has been observed that traumatic acid exhibits a stimulatory effect on various parameters such as antioxidative enzyme activity, reduced glutathione, thiol group content, and lipid peroxidation .
Metabolic Pathways
Traumatic acid is involved in the biosynthesis pathway of traumatin, another wound hormone . It is produced by the non-enzymatic oxidation of traumatin
Transport and Distribution
It is known that traumatic acid is a solid, crystalline, water-insoluble substance under normal conditions .
Subcellular Localization
Given its role as a wound hormone in plants, it is likely to be localized in areas of the cell involved in response to injury and cell division .
准备方法
创伤酸可以通过几种方法合成:
合成路线: 一种常见的方法是将十一碳烯酸转化为癸二酸的半醛,然后在吡啶的存在下与丙二酸缩合。
工业生产: 在工业上,创伤酸是通过反式-10-十二碳烯酸 (反式-10-ODA) 在氧气和快速搅拌下自动氧化而生产的。这种方法效率高,产率高,纯度高。
化学反应分析
创伤酸会发生各种化学反应,包括:
氧化: 创伤酸在植物中通过创伤素 (12-氧代-反式-10-十二碳烯酸) 的非酶氧化生物合成.
还原: 它可以在特定条件下还原为相应的醇。
这些反应中常用的试剂包括用于氧化的氧气,用于还原的还原剂如氢化铝锂,以及用于酯化和盐形成的醇或碱。这些反应形成的主要产物包括各种酯类、盐类和创伤酸的还原形式。
相似化合物的比较
创伤酸因其在植物中作为伤口愈合剂和生长激素的双重作用而独一无二。类似的化合物包括:
创伤素: 创伤酸的醛衍生物,它也作为伤口激素,但具有更高的生物活性.
亚油酸和亚麻酸: 这些是创伤酸生物合成的前体,并具有类似的不饱和脂肪酸结构.
属性
IUPAC Name |
(E)-dodec-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWDMBCPDUFDJ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863778 | |
| Record name | Traumatic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Traumatic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6402-36-4 | |
| Record name | Traumatic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Traumatic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Traumatic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-2-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAUMATIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ND24937H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Traumatic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165.5 °C | |
| Record name | Traumatic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







